molecular formula C29H38N4O6 B12179102 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one

5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one

Cat. No.: B12179102
M. Wt: 538.6 g/mol
InChI Key: BLNYVUONFXTDPB-UHFFFAOYSA-N
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Description

5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with piperazine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoid compounds. These products can have different biological activities and applications .

Scientific Research Applications

5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dihydroxy-6,8-dimethyl-2-phenyl-4H-chromen-4-one
  • 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside

Uniqueness

Compared to similar compounds, 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H38N4O6

Molecular Weight

538.6 g/mol

IUPAC Name

5,7-dihydroxy-6,8-bis[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-phenylchromen-4-one

InChI

InChI=1S/C29H38N4O6/c34-16-14-30-6-10-32(11-7-30)19-22-27(37)23(20-33-12-8-31(9-13-33)15-17-35)29-26(28(22)38)24(36)18-25(39-29)21-4-2-1-3-5-21/h1-5,18,34-35,37-38H,6-17,19-20H2

InChI Key

BLNYVUONFXTDPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)CCO)O

Origin of Product

United States

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